5-Acetonyl-2-methoxybenzene sulfonamide
Overview
Description
5-Acetonyl-2-methoxybenzene sulfonamide is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a methoxy group, an oxopropyl group, and a benzenesulfonamide moiety. It is typically found in the form of a yellow crystalline powder .
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
One significant application of compounds related to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is in the field of photodynamic therapy for cancer treatment. Studies on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including those with 2-methoxy groups, demonstrate promising characteristics as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective in treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity Against Cancer Cells
Derivatives of benzenesulfonamides, including those with methoxy substituents, have been investigated for their antiproliferative activities against various cancer cell lines. For instance, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity, indicating potential for development as lead anticancer agents (Motavallizadeh et al., 2014).
Antifungal Activity
Compounds with the benzenesulfonamide structure, including those with methoxy groups, have been synthesized and tested for antifungal activity. These compounds have shown potent activity against various fungi, suggesting their potential utility in antifungal applications (Gupta & Halve, 2015).
Bioactivity and Carbonic Anhydrase Inhibitors
Benzenesulfonamides with substituted groups have been studied for their bioactivity, including their role as carbonic anhydrase inhibitors. These studies have provided insights into the potential medical applications of these compounds, such as in the treatment of glaucoma or other medical conditions involving carbonic anhydrases (Di Fiore et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Acetonyl-2-methoxybenzene sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under
Properties
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJFLHZXQRKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557085 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116091-63-5 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116091-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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